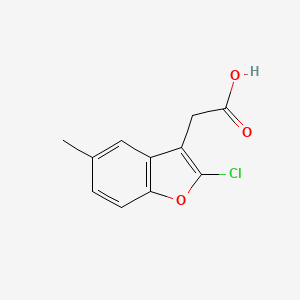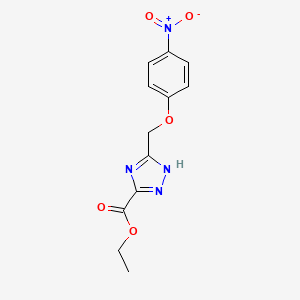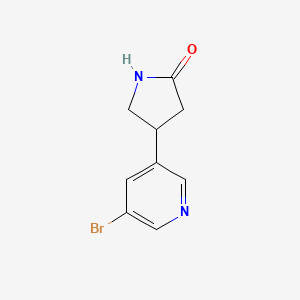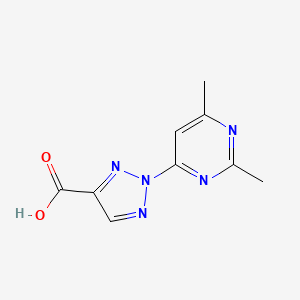
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound that combines the structural motifs of indazole and thiophene. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiophene is a five-membered ring containing sulfur. The combination of these two structures imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid typically involves the formation of the indazole and thiophene rings followed by their coupling. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The thiophene ring can be synthesized through various methods, including the reaction of α-haloketones with elemental sulfur . The final coupling step involves the reaction of the indazole and thiophene intermediates under suitable conditions, such as the use of a base like potassium carbonate in a polar solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of transition metal catalysts, such as copper or palladium, to facilitate the coupling reactions . Additionally, solvent-free and catalyst-free conditions can be explored to reduce environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated indazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to the active site of enzymes, inhibiting their activity . The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 2H-indazole-3-carboxylic acid.
Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid.
Uniqueness
5-(1H-Indazol-1-yl)-3-methoxythiophene-2-carboxylic acid is unique due to the combination of indazole and thiophene rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10N2O3S |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
5-indazol-1-yl-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3S/c1-18-10-6-11(19-12(10)13(16)17)15-9-5-3-2-4-8(9)7-14-15/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
AMDJSKKVBPNACF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC(=C1)N2C3=CC=CC=C3C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


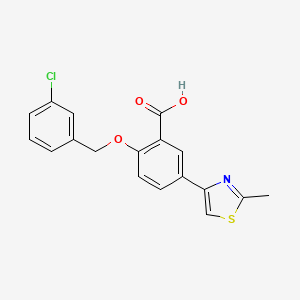
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
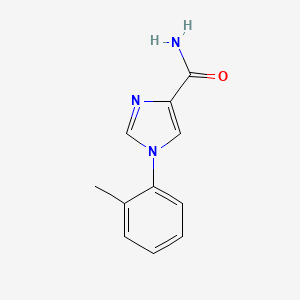

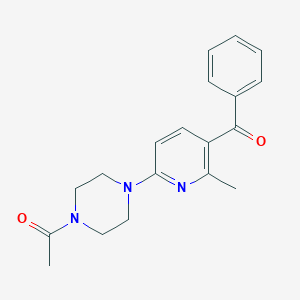
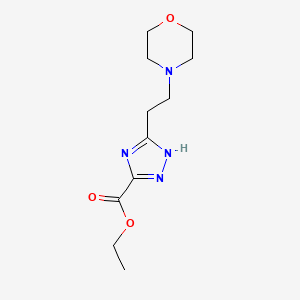
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
